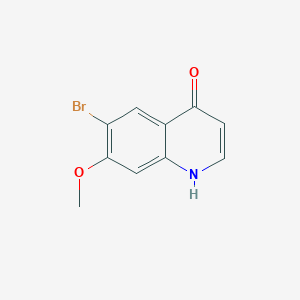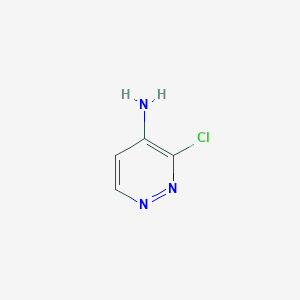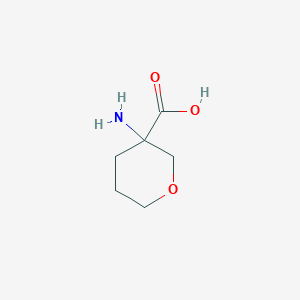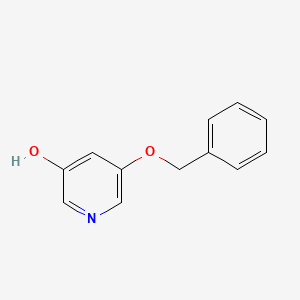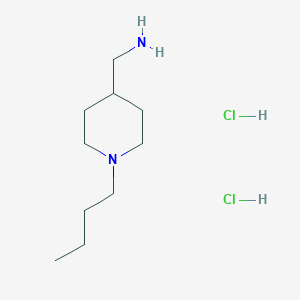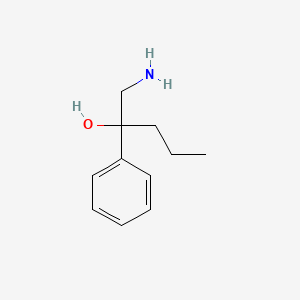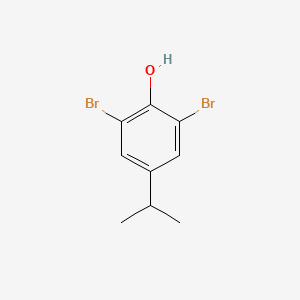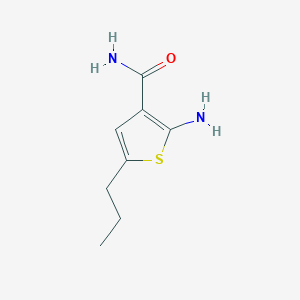
2-Amino-5-propylthiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-propylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C₈H₁₂N₂OS. It features a thiophene ring substituted with an amino group at the second position, a propyl group at the fifth position, and a carboxamide group at the third position. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and material science .
Applications De Recherche Scientifique
2-Amino-5-propylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-propylthiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P₄S₁₀).
Substitution Reactions:
Amidation: The carboxamide group at the third position is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods: Industrial production of 2-Amino-5-propylthiophene-3-carboxamide may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 2-Amino-5-propylthiophene-3-carboxamide can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino and carboxamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of 2-Amino-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups facilitate hydrogen bonding and electrostatic interactions with target proteins, modulating their activity. The thiophene ring provides structural rigidity and enhances the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-methylthiophene-3-carboxamide
- 2-Amino-5-ethylthiophene-3-carboxamide
- 2-Amino-5-butylthiophene-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain at the fifth position (methyl, ethyl, propyl, butyl).
- Chemical Properties: The length of the alkyl chain affects the compound’s solubility, reactivity, and binding affinity.
- Applications: While all these compounds have similar applications in medicinal chemistry and material science, 2-Amino-5-propylthiophene-3-carboxamide is unique due to its optimal balance of hydrophobicity and hydrogen bonding capability, making it a versatile building block for drug design and material development.
Propriétés
IUPAC Name |
2-amino-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-2-3-5-4-6(7(9)11)8(10)12-5/h4H,2-3,10H2,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXHEUYUIMLWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
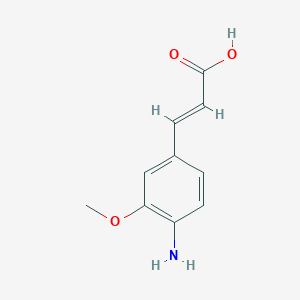
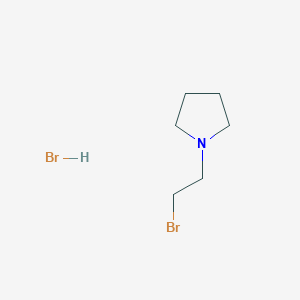
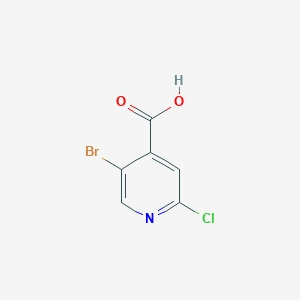
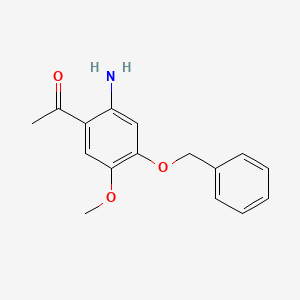

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)

